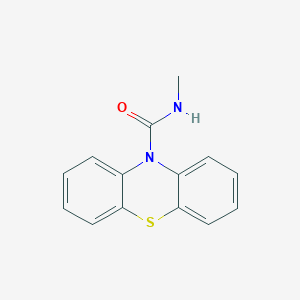
3-hydroxy-1H-1-benzazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1H-benzo[b]azepine-2,5-dione is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms in its structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1H-benzo[b]azepine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzoic acid with phthalic anhydride in the presence of a dehydrating agent like polyphosphoric acid can yield the desired compound .
Industrial Production Methods
Industrial production of 3-Hydroxy-1H-benzo[b]azepine-2,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1H-benzo[b]azepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted azepine compounds. These products often exhibit unique biological activities and can be further utilized in medicinal chemistry .
Applications De Recherche Scientifique
3-Hydroxy-1H-benzo[b]azepine-2,5-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1H-benzo[b]azepine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Hydroxy-1H-benzo[b]azepine-2,5-dione include:
Benzodiazepines: Known for their sedative and anxiolytic properties.
Oxazepines: Exhibiting diverse biological activities.
Thiazepines: Used in medicinal chemistry for their therapeutic potential.
Uniqueness
What sets 3-Hydroxy-1H-benzo[b]azepine-2,5-dione apart from these similar compounds is its unique combination of structural features and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
52280-64-5 |
|---|---|
Formule moléculaire |
C10H7NO3 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
5-hydroxy-1H-1-benzazepine-2,3-dione |
InChI |
InChI=1S/C10H7NO3/c12-8-5-9(13)10(14)11-7-4-2-1-3-6(7)8/h1-5,12H,(H,11,13,14) |
Clé InChI |
LRWDJVXXZACNEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)C(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Hydroxyamino)-3-oxopropyl]pentanedioic acid](/img/structure/B3062886.png)
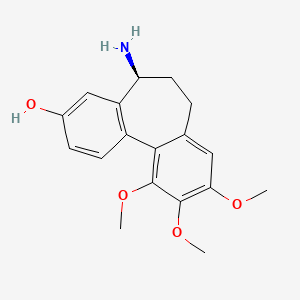
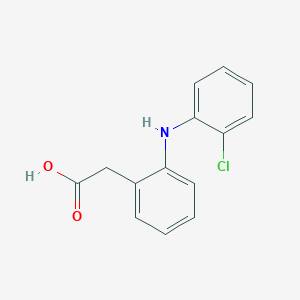
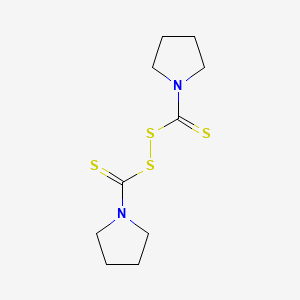

![2-morpholino-4H-benzo[g]chromen-4-one](/img/structure/B3062916.png)
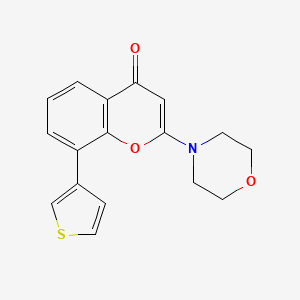
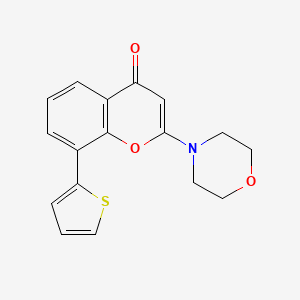
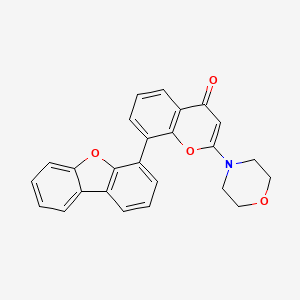

![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3062933.png)

![6-(benzo[d][1,3]dioxol-5-yl(1H-imidazol-1-yl)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B3062963.png)
